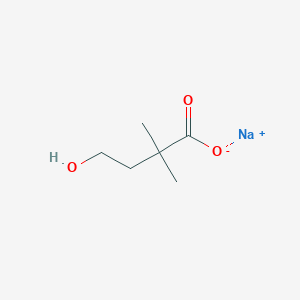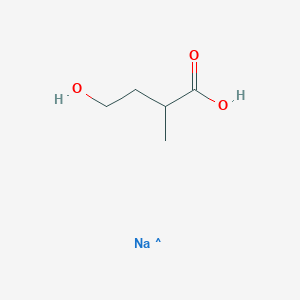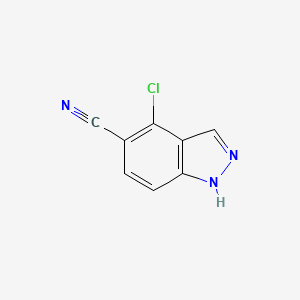
Bis(3-chloropropyl)amine hydrochloride
Descripción general
Descripción
“Bis(3-chloropropyl)amine Hydrochloride” is a chemical compound used in silica studies and is grafted onto a silica support to evaluate CO2 adsorption . It is a pale brown to light brown solid . The compound has a molecular weight of 206.54 and a molecular formula of C6H13NCl2·HCl . It is also known by other synonyms such as 3-chloro-N-(3-chloropropyl)propan-1-amine .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the reaction of diethanolamine with thionyl chloride to yield bis(2-chloroethyl)methylamine hydrochloride. This is then reacted with 3-chloroaniline to yield 1-(3-chlorophenyl)piperazine hydrochloride. Finally, this compound undergoes a reaction with 1-bromo-3-chloropropane to yield 1-(3-chlorophenyl)-4-(3-chloropropane)piperazine hydrochloride .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the canonical SMILES string: C(CNCCCCl)CCl.Cl . It has a heavy atom count of 10, a hydrogen bond acceptor count of 1, and a hydrogen bond donor count of 2 . The compound is canonicalized and has a rotatable bond count of 6 .
Chemical Reactions Analysis
“this compound” is commonly used as a reagent in various chemical processes. It has been studied for its potential applications in scientific research. The compound’s reactivity conditions are predicted using a Neural Network model.
Physical And Chemical Properties Analysis
“this compound” has a melting point of >198°C (dec.) . It is slightly soluble in chloroform and methanol when sonicated . The compound has a topological polar surface area of 12Ų . It is hygroscopic and should be stored at -20°C .
Aplicaciones Científicas De Investigación
- Synthesis of Medicinal Intermediates Xue Weiliang (2008) investigated the synthesis of bis-(2-chloroethyl)amine, a precursor to medicinal intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine. This compound plays a crucial role in preparing 1,4-N,N-substituted piperazines.
- Gene Delivery Qun Li et al. (2006) synthesized various bis (2-hydroxy-3-chloropropyl)alkylamines and used them as monomers for gene delivery. Notably, compounds with ethylenediamine (EDA) as the backbone exhibited better transfection activity and lower toxicity.
- Biomedical Applications Poly (amido-amine)s (PAAs), derived from the reaction of primary or secondary aliphatic amines with bis(acrylamide)s, find biomedical uses. These include serving as heavy-metal-ion-complexing polymers, materials for heparin neutralization, and non-viral vectors for intracytoplasmic delivery.
- Synthesis of High-Temperature Resistant Polymers Wenmu Li et al. (2007) synthesized novel bis(amine anhydride)s via palladium-catalyzed amination. These compounds were employed to produce polyimides with high glass transition temperatures and good solubility in aprotic solvents, making them suitable for applications requiring high thermal resistance.
- Chemical Synthesis and Characterization Xiao Cui-ping (2009) synthesized bis(2-chloroethyl)amine hydrochloride, a related compound to BCP. This work provides valuable insights into the synthesis and characterization of similar amines.
CO2 Adsorption Studies
Safety and Hazards
“Bis(3-chloropropyl)amine Hydrochloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mecanismo De Acción
Target of Action
Bis(3-chloropropyl)amine hydrochloride is a derivative of mechlorethamine , an alkylating agent . Alkylating agents primarily target DNA , the genetic material of cells . They bind to DNA and cause cross-linking, which prevents DNA from being properly copied or read, leading to cell death .
Mode of Action
The compound works by attaching alkyl groups to the DNA base, which results in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases . This prevents DNA synthesis and RNA transcription from the affected DNA . The formation of cross-links (bonds between atoms in the DNA) also contributes to DNA damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is DNA replication . By causing DNA damage, the compound disrupts the normal cell cycle, preventing cells from replicating and leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Result of Action
The primary result of the action of this compound is cell death . By damaging DNA and disrupting normal cell function, the compound causes cells to die . This can lead to the shrinkage of tumors and the reduction of cancer symptoms .
Propiedades
IUPAC Name |
3-chloro-N-(3-chloropropyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl2N.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDUJWJHJIMYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCCl)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,2-dimethyl-2H-pyrano[3,2-c]pyridine](/img/structure/B3080032.png)





![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)
![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)
